molecular formula C20H15BrN2O5S B3568478 3-({[3-(anilinocarbonyl)-4-bromophenyl]sulfonyl}amino)benzoic acid

3-({[3-(anilinocarbonyl)-4-bromophenyl]sulfonyl}amino)benzoic acid

Cat. No. B3568478
M. Wt: 475.3 g/mol
InChI Key: IMQPJQDHGALQSD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an anilinocarbonyl group, a bromophenyl group, a sulfonyl group, and a benzoic acid group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The anilinocarbonyl and sulfonyl groups would likely contribute to the polarity of the molecule, while the bromophenyl and benzoic acid groups could potentially participate in various types of intermolecular interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the polar anilinocarbonyl and sulfonyl groups, as well as the nonpolar bromophenyl group .

Mechanism of Action

The mechanism of action of this compound would likely depend on its intended use. For example, if it were being investigated as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

properties

IUPAC Name

3-[[4-bromo-3-(phenylcarbamoyl)phenyl]sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O5S/c21-18-10-9-16(12-17(18)19(24)22-14-6-2-1-3-7-14)29(27,28)23-15-8-4-5-13(11-15)20(25)26/h1-12,23H,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQPJQDHGALQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-({[3-(anilinocarbonyl)-4-bromophenyl]sulfonyl}amino)benzoic acid
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